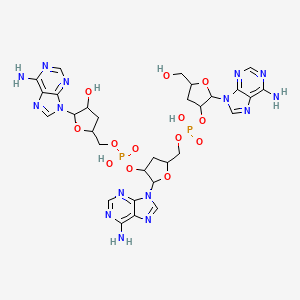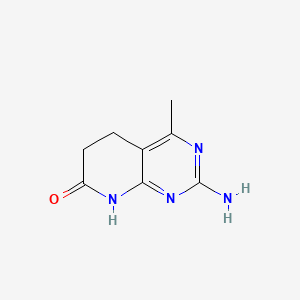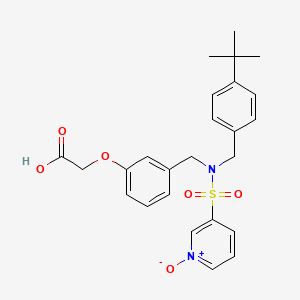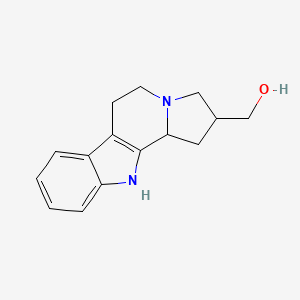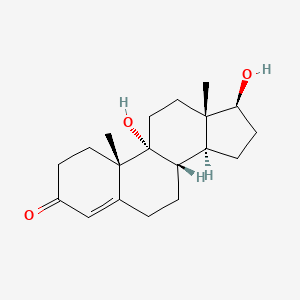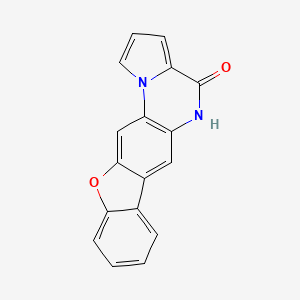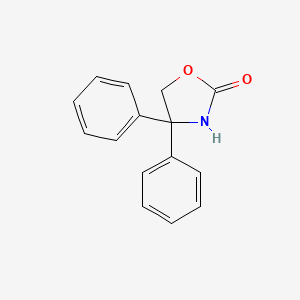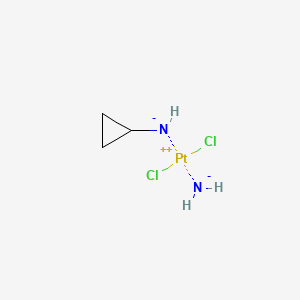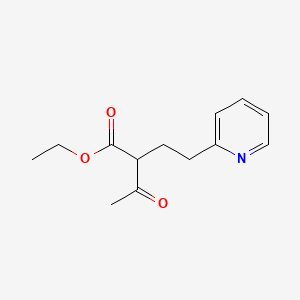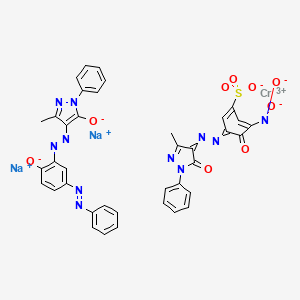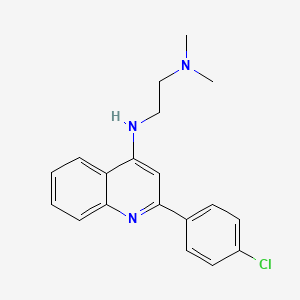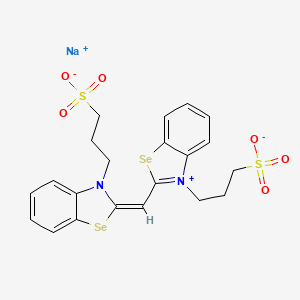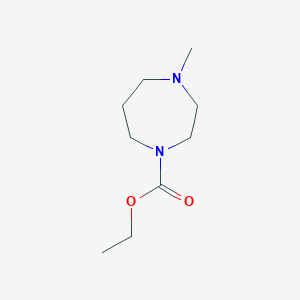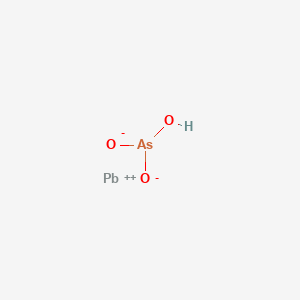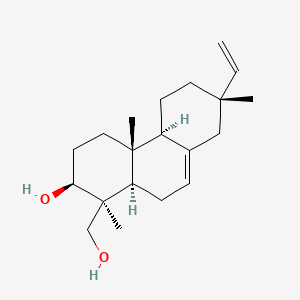
Virescenol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Virescenol B is a natural diterpene compound first isolated from the fungus Acremonium luzulae (previously known as Oospora virescens). It is characterized by an isopimaric skeleton, which includes a vinyl moiety at carbon 13, a primary alcohol, and three angular methyl groups. This compound is one of the aglycones of several glycosides isolated from Acremonium luzulae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Virescenol B can be synthesized through various methods. One notable method involves the conversion of this compound tosylate into oxetane, which is then transformed into iodohydrin. The iodohydrin undergoes lithium-ammonia reduction to yield isopimara-7,15-dien-19-ol .
Industrial Production Methods
The industrial production of this compound typically involves the extraction and purification from the fungal source Acremonium luzulae. The process includes culturing the fungus, extracting the polar fraction, and performing acidic hydrolysis to obtain the aglycones, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Virescenol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other isopimaric compounds.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium-ammonia is a common reducing agent used in the conversion of this compound.
Substitution: Reagents such as triphenyldi-iodophosphorane are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include isopimara-7,15-dien-19-ol and other isopimaric derivatives .
Aplicaciones Científicas De Investigación
Virescenol B has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isopimaric compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Mecanismo De Acción
The mechanism of action of virescenol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Virescenol A: Another isopimaric diterpene isolated from Acremonium luzulae.
Isopimara-7,15-dien-19-ol: A derivative of virescenol B formed through reduction reactions.
Virescenosides: Glycosides of this compound isolated from Acremonium luzulae.
Uniqueness
This compound is unique due to its specific isopimaric skeleton and the presence of a vinyl moiety at carbon 13. Its distinct structure and biological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
22343-47-1 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-2-ol |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5-6,15-17,21-22H,1,7-13H2,2-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 |
Clave InChI |
NFUDIHFRVVFXHZ-GNVSMLMZSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO)O)C)C1)C=C |
SMILES canónico |
CC1(CCC2C(=CCC3C2(CCC(C3(C)CO)O)C)C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


